COX-2 Inhibitory Potency at 10 μM: Direct Head-to-Head Comparison Within the Nine-Compound 2-Thio-Diarylimidazole Series
Compound 1 (the target compound, CAS 1207002-96-7, unsubstituted parent) inhibits COX-2 by 88.5 ± 1.12% at a 10 μM test concentration, making it the most potent COX-2 inhibitor in the nine-compound series [1]. The closest substituted analogs—Compound 6 (82.8 ± 0.89%), Compound 4 (82.7 ± 1.43%), and Compound 2 (79.8 ± 3.06%)—all show lower COX-2 inhibition. Against the COX-2 reference inhibitor DuP-697 (97.2 ± 1.36%), Compound 1 retains 91% of the standard's magnitude while being structurally unrelated to coxib-class drugs [1].
| Evidence Dimension | Percent inhibition of COX-2 enzyme at 10 μM compound concentration |
|---|---|
| Target Compound Data | 88.5 ± 1.12% (Compound 1; unsubstituted) |
| Comparator Or Baseline | Compound 6: 82.8 ± 0.89%; Compound 4: 82.7 ± 1.43%; Compound 2: 79.8 ± 3.06%; DuP-697 (standard): 97.2 ± 1.36% |
| Quantified Difference | Compound 1 outperforms the best substituted analog (Compound 6) by +5.7 percentage points; achieves 91% of DuP-697 inhibition |
| Conditions | In vitro COX-2 enzyme inhibition assay; compounds incubated at 10 μM final concentration; n=3 replicates; statistical significance by one-way ANOVA with Dunnett's test (p<0.05) |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, selecting the unsubstituted parent delivers the highest COX-2 inhibition magnitude available within this scaffold class, maximizing the probability of identifying a hit with meaningful target engagement.
- [1] Şahin Z, Koçoğlu Kalkan M, Berk B, Yurttaş L, Bender C, Biltekin Kaleli SN, Demirayak Ş. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turk J Chem. 2021;45(6):1841-1853. doi:10.3906/kim-2104-54. Table 1. View Source
